molecular formula C12H15ClN2O4 B8076353 6-((tert-Butoxycarbonyl)(methyl)amino)-5-chloronicotinic acid

6-((tert-Butoxycarbonyl)(methyl)amino)-5-chloronicotinic acid

Cat. No.: B8076353
M. Wt: 286.71 g/mol
InChI Key: UYKIMHSHOUTZEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((tert-Butoxycarbonyl)(methyl)amino)-5-chloronicotinic acid is a substituted pyridine derivative characterized by:

  • Position 6: A tert-butoxycarbonyl (Boc)-protected methylamino group (N-methylcarbamate).
  • Position 5: A chlorine substituent.
  • Position 3: A carboxylic acid group.

This compound is structurally tailored for pharmaceutical applications, where the Boc group enhances lipophilicity and stability during synthesis, while the carboxylic acid improves aqueous solubility. Its substitution pattern is critical for modulating biological activity and reactivity in downstream reactions .

Properties

IUPAC Name

5-chloro-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(18)15(4)9-8(13)5-7(6-14-9)10(16)17/h5-6H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKIMHSHOUTZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C(C=C(C=N1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection and Sequential Functionalization

A widely adopted approach begins with the regioselective introduction of the tert-butoxycarbonyl (Boc) protective group to the amino functionality of a pyridine precursor. Source highlights that the Boc group serves dual purposes: it prevents unwanted side reactions during subsequent steps and enhances solubility in organic solvents. The synthesis typically initiates with 5-chloronicotinic acid, where the 6-amino group is first methylated using methyl iodide in the presence of a base such as potassium carbonate. Subsequent Boc protection is achieved by reacting the methylated intermediate with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM), catalyzed by 4-dimethylaminopyridine (DMAP).

Critical to this pathway is the maintenance of anhydrous conditions to avoid hydrolysis of the Boc group. Source corroborates this methodology in analogous systems, demonstrating that Boc protection of 1,4-diazepane derivatives under similar conditions achieves yields exceeding 95% when purified via preparative HPLC. For the target compound, reaction monitoring by thin-layer chromatography (TLC) and liquid chromatography–mass spectrometry (LC–MS) ensures the completion of each step before proceeding.

Chloronicotinic Acid Functionalization via Coupling Reactions

The 5-chloronicotinic acid moiety is introduced through amide or ester coupling reactions. Source details a protocol using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent, which activates the carboxylic acid group for nucleophilic attack by the Boc-protected amine. In a representative procedure, 5-chloronicotinic acid (1.1 equiv) is combined with HATU (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 3 equiv) in dimethylformamide (DMF) at room temperature. The reaction mixture is stirred for 12–24 hours, after which the product is isolated via liquid-liquid extraction with ethyl acetate and water, followed by reverse-phase HPLC purification.

Source introduces an alternative method using cesium carbonate to promote direct amidation of ester precursors with amino alcohols, though this approach requires adaptation for nicotinic acid systems. Transition-metal-free conditions, as described in, may offer advantages in minimizing residual catalyst contamination, which is critical for pharmaceutical applications.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents such as DMF and acetonitrile are preferred for coupling reactions due to their ability to dissolve both carboxylic acids and amine components. Source emphasizes that reactions involving 1-chloroethyl chloroformate—a reagent used in protective group chemistry—require strictly anhydrous conditions in DCM to prevent premature hydrolysis. Temperature control is equally critical: Boc protection proceeds optimally at 0–25°C, while coupling reactions tolerate ambient conditions.

Purification and Characterization

Purification challenges arise from the structural similarity of intermediates. Source achieves >98% purity for Boc-protected intermediates using preparative HPLC with a C18 column and a gradient of acetonitrile in water containing 0.1% formic acid. Final characterization relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For example, the ¹H NMR spectrum of the target compound displays distinctive peaks for the Boc group’s tert-butyl protons (δ 1.29–1.42 ppm) and the pyridine ring’s aromatic protons (δ 7.97–8.73 ppm).

Alternative Pathways and Comparative Analysis

Hydrogenation and Deprotection Sequences

Patent literature in discloses a route involving hydrogenation of nitro intermediates to amines, followed by Boc protection. While this method is effective for piperidine derivatives, its application to pyridine systems requires careful optimization to avoid over-reduction of the aromatic ring. For instance, hydrogenation of 3,5-dinitropyridine at 50 psi H₂ over palladium on carbon yields the diamine intermediate, which is then Boc-protected using Boc₂O in THF . Though less direct, this pathway offers scalability for industrial production.

Chemical Reactions Analysis

Types of Reactions: 6-((tert-Butoxycarbonyl)(methyl)amino)-5-chloronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticoagulant Properties

One of the primary applications of this compound is as an inhibitor of coagulation factor Xa, which plays a crucial role in the blood coagulation cascade. The inhibition of factor Xa leads to decreased thrombin formation, making it beneficial in treating various thrombotic disorders such as:

  • Venous Thromboembolism
  • Myocardial Infarction
  • Stroke Prevention

Case Study: Factor Xa Inhibition

A patent describes the synthesis and efficacy of cyclic amines, including 6-((tert-butoxycarbonyl)(methyl)amino)-5-chloronicotinic acid, demonstrating its ability to inhibit factor Xa effectively. The study indicates that these compounds can be used in combination therapies with other anticoagulants or antiplatelet agents to enhance therapeutic outcomes .

Antitumor Activity

Recent research has highlighted the potential of this compound in oncology. Its structure allows for interactions with cancer cell pathways, potentially preventing metastasis and inhibiting tumor growth.

Research Findings

A study indicated that compounds similar to this compound exhibit antitumor properties by targeting specific cancer cell receptors. This interaction may lead to reduced cell proliferation and increased apoptosis in tumor cells .

Inflammatory Disease Treatment

The compound has also been investigated for its effects on inflammatory diseases. It has shown promise in modulating inflammatory markers such as VCAM-1 and MCP-1, which are crucial in conditions like atherosclerosis and arthritis.

Data Tables

Application AreaSpecific Use CasesMechanism of Action
AnticoagulationTreatment of venous thromboembolism, myocardial infarctionInhibition of factor Xa leading to decreased thrombin
OncologyAntitumor activity against various cancersInduction of apoptosis and inhibition of metastasis
Inflammatory DiseasesTreatment of atherosclerosis and arthritisModulation of inflammatory markers

Mechanism of Action

The mechanism of action of 6-((tert-Butoxycarbonyl)(methyl)amino)-5-chloronicotinic acid involves its interaction with molecular targets through its functional groups. The Boc group provides protection to the amino group, allowing for selective reactions at other sites. The chloronicotinic acid moiety can participate in various chemical reactions, facilitating the formation of desired products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between the target compound and its analogs:

Compound Name (CAS No.) Substituent Positions Functional Groups Molecular Weight Applications Reference
6-((tert-Boc)(methyl)amino)-5-Cl-nicotinic acid 6: Boc-methylamino, 5: Cl, 3: COOH Boc-protected amine, Cl, carboxylic acid ~286.7* Pharmaceuticals
5-Boc-amino-2-Cl-nicotinic acid (885277-14-5) 5: Boc-amino, 2: Cl, 3: COOH Boc-protected amine, Cl, carboxylic acid 272.68 Pharmaceuticals
Methyl 5-amino-6-Cl-nicotinate (211915-96-7) 5: NH2, 6: Cl, 3: COOCH3 Free amine, Cl, methyl ester - Synthetic intermediate
Ethyl 5-amino-2-Cl-nicotinate (884495-40-3) 5: NH2, 2: Cl, 3: COOEt Free amine, Cl, ethyl ester - Synthetic intermediate
tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate 6: NH2, 5: CN, 2: OCH2CH2OCH3 Free amine, cyano, ether ester - Bioactive compounds

*Estimated based on structural analogs.

Key Observations:

Substituent Positions: Chlorine at position 5 (target compound) vs. position 2 (885277-14-5, 884495-40-3) alters electronic effects on the pyridine ring. For example, chlorine at position 5 may sterically hinder electrophilic substitution at adjacent positions, while position 2 chlorine directs reactivity toward meta positions .

Functional Groups :

  • Carboxylic acid (target) vs. ester derivatives (211915-96-7, 884495-40-3): The acid form increases hydrophilicity, enhancing solubility in physiological environments, whereas esters improve cell membrane permeability due to higher lipophilicity .
  • Boc protection (target, 885277-14-5) stabilizes the amine during synthesis, unlike free amines in ester analogs, which require careful handling to avoid oxidation .

Electronic Effects: The cyano group in the tert-butyl derivative () is a strong electron-withdrawing group, reducing electron density on the pyridine ring compared to chlorine or Boc-protected amines. This may influence reactivity in nucleophilic aromatic substitution .

Stability and Reactivity

  • Acid Sensitivity : The Boc group in the target compound requires neutral or basic conditions to prevent cleavage, unlike free amines in ester analogs, which are stable under acidic conditions but prone to oxidation .
  • Chlorine Reactivity : Chlorine at position 5 (target) may participate in halogen bonding with biological targets, while position 2 chlorine (885277-14-5) could favor π-stacking interactions due to its orientation .

Biological Activity

6-((tert-Butoxycarbonyl)(methyl)amino)-5-chloronicotinic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorinated nicotinic acid derivative with a tert-butoxycarbonyl (Boc) protecting group on the amino function. The structural formula can be represented as follows:

C13H15ClN2O2\text{C}_{13}\text{H}_{15}\text{Cl}\text{N}_2\text{O}_2

This structure allows for various interactions with biological targets, particularly in receptor binding and enzyme inhibition.

Research indicates that compounds like this compound may act as antagonists at certain receptors, notably the Calcitonin Gene-Related Peptide (CGRP) receptors. This mechanism is significant in treating conditions such as migraines and other neurovascular disorders. The compound's ability to modulate neurotransmitter systems suggests potential applications in neuropharmacology.

Antimicrobial Properties

Studies have demonstrated that derivatives of chloronicotinic acids exhibit antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi, outperforming traditional antibiotics in some cases.

Microorganism Activity Level Reference
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansModerate

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. Preliminary findings suggest that it exhibits selective cytotoxic effects, making it a candidate for further investigation in cancer therapy.

Cell Line IC50 (µM) Reference
HeLa15
MCF-710
A54912

Case Studies

  • CGRP Antagonism : A study focusing on the CGRP receptor antagonists highlighted the role of similar compounds in reducing migraine frequency. The findings suggested that this compound could be developed as a therapeutic agent for migraine treatment due to its receptor-binding affinity and resultant pharmacological effects .
  • Antiproliferative Activity : In vitro studies demonstrated that this compound inhibited cell proliferation in breast cancer cells, indicating potential use as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Q & A

Q. What synthetic strategies are effective for preparing 6-((tert-Butoxycarbonyl)(methyl)amino)-5-chloronicotinic acid?

The synthesis typically involves sequential functionalization of the pyridine ring. For example, chlorination at position 5 can be achieved using phosphoryl chloride (POCl₃) under reflux, as demonstrated in analogous nicotinic acid derivatives . The Boc-protected methylamino group at position 6 is introduced via a nucleophilic substitution or coupling reaction, often employing tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine (TEA) . Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side reactions such as dechlorination or Boc-deprotection.

Q. How can the purity and structural integrity of this compound be validated after synthesis?

High-performance liquid chromatography (HPLC) with UV detection is recommended for assessing purity, targeting ≥95% as a benchmark for synthetic intermediates . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms regioselective substitution: the Boc group’s tert-butyl protons resonate at ~1.3–1.5 ppm, while the pyridine ring protons show characteristic splitting patterns depending on substitution . Mass spectrometry (MS) further validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the Boc-protected structure .

Q. What solvents and storage conditions are optimal for handling this compound?

The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane or ethyl acetate. Storage at –20°C under inert gas (argon/nitrogen) is advised to prevent hydrolysis of the Boc group or degradation of the chloronicotinic acid moiety . Long-term stability studies suggest minimal decomposition over six months when stored in amber vials with desiccants .

Advanced Research Questions

Q. How does steric hindrance from the Boc group influence reactivity in downstream functionalization?

The bulky tert-butyl group in the Boc-protected amine can impede nucleophilic or cross-coupling reactions at the pyridine ring. For instance, Suzuki-Miyaura coupling at position 2 or 4 of the pyridine may require optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures to overcome steric effects . Computational modeling (DFT) can predict reaction sites by analyzing electron density and steric maps, aiding in rational design .

Q. What mechanistic insights explain contradictions in reported yields for chlorination steps?

Discrepancies in chlorination efficiency (e.g., 60–85% yields) may arise from competing side reactions, such as over-chlorination or ring oxidation. Kinetic studies using in situ IR or Raman spectroscopy reveal that POCl₃-mediated chlorination proceeds via a two-step mechanism: initial protonation of the pyridine nitrogen followed by nucleophilic attack by Cl⁻ . Impurities in starting materials (e.g., residual moisture) or suboptimal stoichiometry of POCl₃ can significantly alter reaction pathways .

Q. How can the compound’s stability under acidic/basic conditions be systematically evaluated for drug discovery applications?

Accelerated stability testing involves incubating the compound in buffers of varying pH (1–13) at 37°C and monitoring degradation via LC-MS. For example, the Boc group is labile under strongly acidic conditions (e.g., TFA), while the chloronicotinic acid moiety may decarboxylate at high pH . Time-dependent degradation profiles (e.g., t₁/₂) inform formulation strategies, such as prodrug design or pH-adjusted delivery systems .

Q. What advanced spectroscopic techniques resolve ambiguities in regiochemical assignments?

Single-crystal X-ray diffraction provides unambiguous confirmation of substitution patterns, as demonstrated for structurally related tert-butyl pyridine derivatives . For amorphous samples, heteronuclear correlation NMR (e.g., HSQC, HMBC) maps coupling between ¹H-¹³C nuclei, distinguishing between positional isomers (e.g., chlorine at position 5 vs. 4) .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for Boc-protected nicotinic acid derivatives?

Variations in melting points (e.g., 150–151°C for similar compounds vs. broader ranges in other studies) often stem from differences in crystallization solvents or polymorphic forms. Recrystallization from ethanol/water vs. acetonitrile can yield distinct crystal habits with altered thermal properties . Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) are essential to characterize polymorphs and ensure batch-to-batch consistency .

Methodological Recommendations

  • Synthetic Optimization : Use design of experiments (DoE) to screen reaction parameters (temperature, catalyst loading) for improved regioselectivity .
  • Analytical Workflow : Pair HPLC with charged aerosol detection (CAD) for non-UV-absorbing impurities .
  • Computational Tools : Leverage molecular docking to predict biological activity if the compound is a kinase inhibitor precursor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.